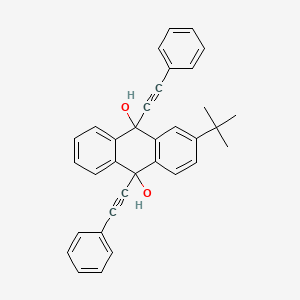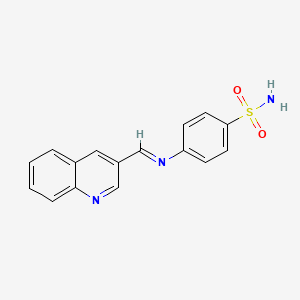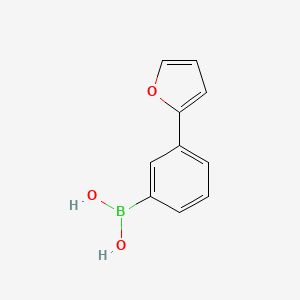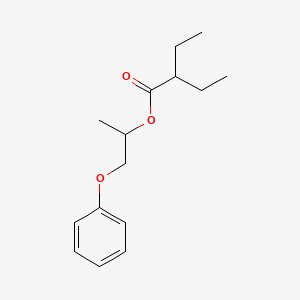
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes tert-butyl groups and phenylethynyl substituents attached to an anthracene core. It is known for its strong fluorescence properties and is often used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps of organic reactions. One common method includes the following steps:
Starting Materials: Anthracene, tert-butyl bromide, and phenylacetylene.
Step 1: Bromination of anthracene to form 9,10-dibromoanthracene.
Step 2: Substitution reaction with tert-butyl bromide to introduce tert-butyl groups at the 2-position.
Step 3: Sonogashira coupling reaction with phenylacetylene to attach phenylethynyl groups at the 9 and 10 positions.
Step 4: Hydroxylation to introduce hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted phenylethynyl derivatives.
科学研究应用
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The compound exerts its effects primarily through its strong fluorescence properties. The phenylethynyl groups enhance the conjugation and rigidity of the molecule, leading to high fluorescence quantum yields. The tert-butyl groups provide steric hindrance, preventing aggregation and quenching of fluorescence. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the molecule in various environments.
相似化合物的比较
Similar Compounds
2-Tert-butyl-9,10-bis(2-biphenyl)anthracene: Similar structure but with biphenyl groups instead of phenylethynyl groups.
2-Tert-butyl-9,10-bis(2-naphthyl)anthracene: Contains naphthyl groups instead of phenylethynyl groups.
9,10-Bis(phenylethynyl)anthracene: Lacks the tert-butyl and hydroxyl groups.
Uniqueness
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the combination of tert-butyl, phenylethynyl, and hydroxyl groups, which collectively enhance its fluorescence properties and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
属性
CAS 编号 |
53134-78-4 |
|---|---|
分子式 |
C34H28O2 |
分子量 |
468.6 g/mol |
IUPAC 名称 |
2-tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C34H28O2/c1-32(2,3)27-18-19-30-31(24-27)34(36,23-21-26-14-8-5-9-15-26)29-17-11-10-16-28(29)33(30,35)22-20-25-12-6-4-7-13-25/h4-19,24,35-36H,1-3H3 |
InChI 键 |
LWUZJNVYLHZNBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(C3=CC=CC=C3C2(C#CC4=CC=CC=C4)O)(C#CC5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)




![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
